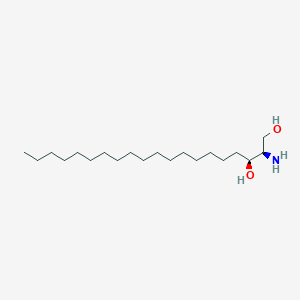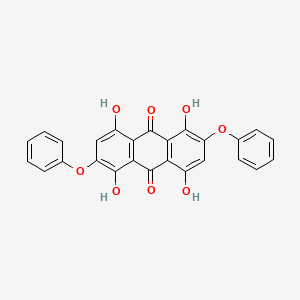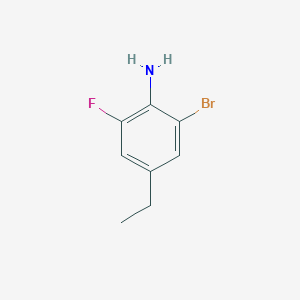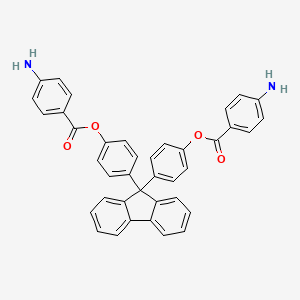
(9H-Fluorene-9,9-diyl)bis(4,1-phenylene)bis(4-aminobenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-Fluorene-9,9-diyl)bis(4,1-phenylene)bis(4-aminobenzoate) is a complex organic compound that features a fluorene core with bis(4,1-phenylene) and bis(4-aminobenzoate) groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluorene-9,9-diyl)bis(4,1-phenylene)bis(4-aminobenzoate) typically involves multi-step organic reactions. One common method includes the condensation reaction of 9-fluorenone with phenol derivatives under acidic conditions to form the fluorene core. This is followed by further functionalization with aminobenzoate groups through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of bifunctional ionic liquids as catalysts to enhance the reaction efficiency and selectivity. These ionic liquids can facilitate the condensation and substitution reactions, leading to high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(9H-Fluorene-9,9-diyl)bis(4,1-phenylene)bis(4-aminobenzoate) can undergo various chemical reactions, including:
Oxidation: The fluorene core can be oxidized to form fluorenone derivatives.
Reduction: The nitro groups in the aminobenzoate moieties can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include fluorenone derivatives, amines, and various substituted aromatic compounds .
Applications De Recherche Scientifique
(9H-Fluorene-9,9-diyl)bis(4,1-phenylene)bis(4-aminobenzoate) has several scientific research applications:
Materials Science: Used in the development of high-performance polymers and resins.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Polymer Chemistry: Acts as a monomer in the synthesis of polyimides and other advanced polymers with high thermal stability and mechanical strength.
Mécanisme D'action
The mechanism of action of (9H-Fluorene-9,9-diyl)bis(4,1-phenylene)bis(4-aminobenzoate) involves its interaction with various molecular targets and pathways. The compound’s fluorene core provides rigidity and planarity, which enhances its electronic properties. The aminobenzoate groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s solubility and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Bis(4-hydroxyphenyl)fluorene: Similar structure but with hydroxyl groups instead of aminobenzoate groups.
4,4′-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline): Contains diphenylaniline groups instead of aminobenzoate groups.
Uniqueness
(9H-Fluorene-9,9-diyl)bis(4,1-phenylene)bis(4-aminobenzoate) is unique due to its combination of fluorene core and aminobenzoate groups, which impart distinct electronic and structural properties. This makes it particularly suitable for applications in advanced materials and organic electronics .
Propriétés
Formule moléculaire |
C39H28N2O4 |
|---|---|
Poids moléculaire |
588.6 g/mol |
Nom IUPAC |
[4-[9-[4-(4-aminobenzoyl)oxyphenyl]fluoren-9-yl]phenyl] 4-aminobenzoate |
InChI |
InChI=1S/C39H28N2O4/c40-29-17-9-25(10-18-29)37(42)44-31-21-13-27(14-22-31)39(35-7-3-1-5-33(35)34-6-2-4-8-36(34)39)28-15-23-32(24-16-28)45-38(43)26-11-19-30(41)20-12-26/h1-24H,40-41H2 |
Clé InChI |
BRCYBGUVPUKBHV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OC(=O)C5=CC=C(C=C5)N)C6=CC=C(C=C6)OC(=O)C7=CC=C(C=C7)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


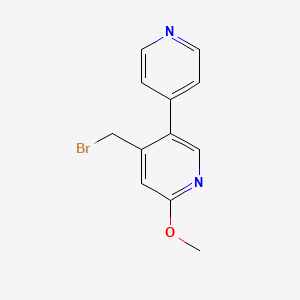
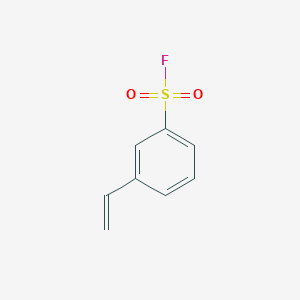
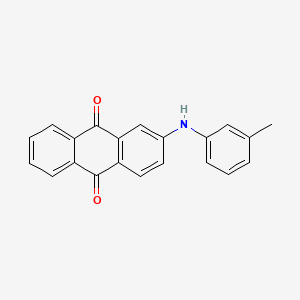
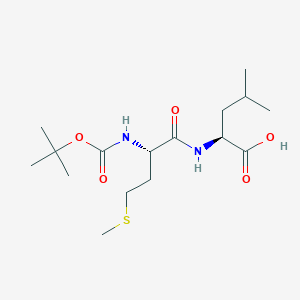

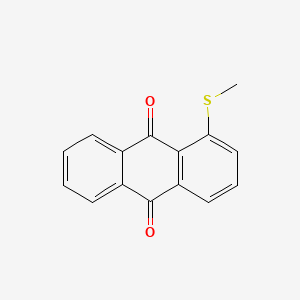
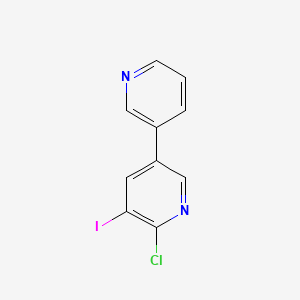
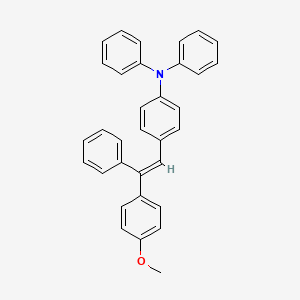
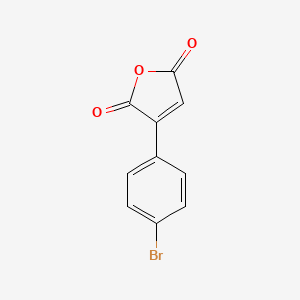
![2-[(5Z)-5-[(5E)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13133266.png)
![4'-Methyl[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13133269.png)
